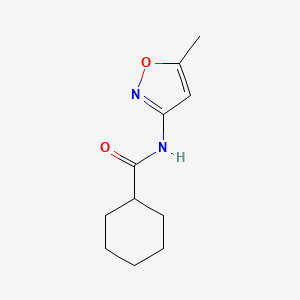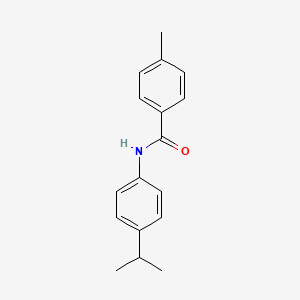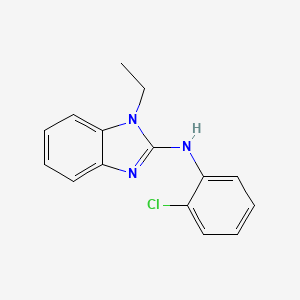
N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is primarily expressed in immune cells such as macrophages, microglia, and T cells. The activation of P2X7 receptor has been linked to various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by the binding of ATP. The activation of P2X7 receptor results in the influx of calcium ions and the release of pro-inflammatory cytokines and other signaling molecules. A-438079 binds to the P2X7 receptor and prevents its activation by ATP, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine release: A-438079 inhibits the release of pro-inflammatory cytokines such as IL-1β and TNF-α from macrophages and microglia.
2. Reduction of pain: A-438079 reduces pain in animal models of neuropathic pain and inflammatory pain.
3. Protection against neurodegeneration: A-438079 protects against neuronal cell death in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
A-438079 has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective: A-438079 is a selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
2. Potent: A-438079 has a high affinity for the P2X7 receptor and is effective at low concentrations.
3. Well-characterized: A-438079 has been extensively studied and its pharmacological properties are well-characterized.
Limitations:
1. Low yield: The yield of the synthesis method for A-438079 is relatively low, which can make it expensive to produce.
2. Limited solubility: A-438079 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
3. Species-specific: A-438079 has been shown to have species-specific effects, which can limit its applicability to certain animal models.
将来の方向性
There are several future directions for research on A-438079, including:
1. Development of more potent and selective P2X7 receptor antagonists.
2. Investigation of the potential therapeutic applications of A-438079 in other areas, such as cancer and autoimmune diseases.
3. Exploration of the mechanisms underlying the protective effects of A-438079 against neurodegeneration.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of A-438079.
5. Investigation of the potential side effects and toxicity of A-438079 in preclinical and clinical studies.
合成法
The synthesis of A-438079 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product. The yield of this synthesis method is reported to be around 25-30%.
科学的研究の応用
A-438079 has been extensively studied for its potential therapeutic applications in various areas of medicine. Some of the key areas of research include:
1. Inflammation: A-438079 has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from macrophages and microglia. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
2. Pain: A-438079 has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. This is believed to be due to its ability to inhibit the release of ATP from damaged cells, which can activate P2X7 receptors on sensory neurons and cause pain.
3. Neurodegeneration: A-438079 has been shown to protect against neuronal cell death in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is believed to be due to its ability to inhibit the activation of microglia, which can cause neuroinflammation and neuronal damage.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYJEDFAOIDWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)



